trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester
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Overview
Description
Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. This compound is particularly valuable due to its stability and reactivity, making it a crucial intermediate in various chemical reactions, including Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s interaction with its targets primarily involves the transformation of the boronic ester moiety into other functional groups, which is of considerable interest in synthesis . Specifically, transformations which retain the high enantioenrichment of the starting boronic ester, either through a stereoretentive or a stereoinvertive pathway, lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, is a common application of boronic esters .
Pharmacokinetics
The stability of boronic esters is a significant factor influencing their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new bonds at stereogenic centres, leading to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the synthetic utility of organoboranes, a related class of compounds, is tempered by their air and moisture sensitivity . Therefore, it is reasonable to assume that similar environmental factors could influence the action of trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of boronic acids with pinacol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions . Another method involves the transesterification of boronic esters with pinacol, which can be facilitated by using a polymer-supported boronic acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester has numerous applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
Uniqueness
Trans-2-Hydroxycarbonyl-1-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJABIMANCDOSQ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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